molecular formula C18H28N2O B11324809 2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide

2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B11324809
M. Wt: 288.4 g/mol
InChI Key: WZQBFASNORRZLI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a methylphenyl group, and a propanamide moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Attachment of the Methylphenyl Group: The piperidine intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the 4-methylphenyl group.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2-bromopropanamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the methylphenyl group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]propanamide
  • 2-methyl-N-[2-(4-fluorophenyl)-2-(piperidin-1-yl)ethyl]propanamide
  • 2-methyl-N-[2-(4-bromophenyl)-2-(piperidin-1-yl)ethyl]propanamide

Uniqueness

2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]propanamide

InChI

InChI=1S/C18H28N2O/c1-14(2)18(21)19-13-17(20-11-5-4-6-12-20)16-9-7-15(3)8-10-16/h7-10,14,17H,4-6,11-13H2,1-3H3,(H,19,21)

InChI Key

WZQBFASNORRZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(C)C)N2CCCCC2

Origin of Product

United States

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